molecular formula C10H18N2O6S B7889104 N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate CAS No. 63886-75-9

N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate

Cat. No.: B7889104
CAS No.: 63886-75-9
M. Wt: 294.33 g/mol
InChI Key: KMCFMEHSEWDYKG-UHFFFAOYSA-N
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Description

N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate: is an organic compound widely used in various industrial and scientific applications. It is known for its role as a precursor in the synthesis of dyes and pigments, as well as its use in hair dye formulations. The compound is characterized by its ability to undergo oxidation reactions, which makes it valuable in colorimetric applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate typically involves the reaction of p-phenylenediamine with ethylene oxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then treated with sulfuric acid to form the sulphate salt.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the yield of the product. The use of high-purity starting materials and advanced purification techniques ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The compound is commonly oxidized using hydrogen peroxide or potassium dichromate under acidic conditions. This reaction leads to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Substitution reactions often involve the use of halogenating agents such as thionyl chloride or phosphorus tribromide, leading to the formation of halogenated derivatives.

Major Products: The major products formed from these reactions include various quinone derivatives, amine derivatives, and halogenated compounds, each with distinct properties and applications.

Scientific Research Applications

Chemistry: In chemistry, N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate is used as a reagent in the synthesis of complex organic molecules. Its ability to undergo oxidation reactions makes it valuable in the development of colorimetric assays and sensors.

Biology: In biological research, the compound is used in the study of oxidative stress and its effects on cellular processes. It serves as a model compound for investigating the mechanisms of oxidative damage and the protective effects of antioxidants.

Medicine: In medicine, this compound is explored for its potential use in diagnostic applications. Its colorimetric properties are utilized in the development of diagnostic tests for various diseases.

Industry: In the industrial sector, the compound is a key ingredient in hair dye formulations. Its ability to produce vibrant and long-lasting colors makes it a popular choice in the cosmetic industry.

Mechanism of Action

The mechanism of action of N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate involves its oxidation to form quinone derivatives. These derivatives can interact with various molecular targets, including proteins and nucleic acids, leading to changes in their structure and function. The compound’s ability to undergo redox reactions is central to its effects in both biological and industrial applications.

Comparison with Similar Compounds

    N,N-Bis(2-hydroxyethyl)ethylenediamine: This compound is similar in structure but differs in its reactivity and applications.

    N,N-Bis(2-hydroxyethyl)oleamide: Another related compound with distinct properties and uses in different industrial applications.

Uniqueness: N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate is unique due to its specific oxidation properties and its ability to form stable sulphate salts. These characteristics make it particularly valuable in colorimetric applications and hair dye formulations, setting it apart from other similar compounds.

Properties

IUPAC Name

2-[4-amino-N-(2-hydroxyethyl)anilino]ethanol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2.H2O4S/c11-9-1-3-10(4-2-9)12(5-7-13)6-8-14;1-5(2,3)4/h1-4,13-14H,5-8,11H2;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCFMEHSEWDYKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N(CCO)CCO.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

57524-61-5, 7575-35-1 (Parent)
Record name Ethanol, 2,2′-[(4-aminophenyl)imino]bis-, sulfate (2:1) (salt)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57524-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-((4-Aminophenyl)imino)bisethanol sulfate (salt)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054381167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2,2'-((4-aminophenyl)imino)bis-, sulfate (salt)
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DSSTOX Substance ID

DTXSID5020075
Record name (p-Ammoniophenyl)bis(2-hydroxyethyl)ammonium sulphate
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Molecular Weight

294.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54381-16-7, 58262-44-5, 63886-75-9
Record name N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58262-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-((4-Aminophenyl)imino)bisethanol sulfate (salt)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2,2'-((4-aminophenyl)imino)bis-, sulfate (salt)
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Phenylenediamine, N,N-bis(2-hydroxyethyl)-, sulfate (1:1)
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2,2'-[(4-aminophenyl)imino]bis-, sulfate (1:1) (salt)
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Record name (p-Ammoniophenyl)bis(2-hydroxyethyl)ammonium sulphate
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Record name (p-ammoniophenyl)bis(2-hydroxyethyl)ammonium sulphate
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Record name N,N-BIS(2-HYDROXYETHYL)-P-PHENYLENEDIAMINE SULFATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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